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Compound of Interest

Compound Name: 4-Methyl-2-(piperidin-2-yl)oxazole

Cat. No.: B7901574

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the
novel heterocyclic compound, 4-Methyl-2-(piperidin-2-yl)oxazole. Due to the absence of
published experimental data for this specific molecule, this document presents a predictive
analysis based on established spectroscopic principles and data from structurally analogous
compounds. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining
such spectra. This information is intended to serve as a foundational resource for researchers
involved in the synthesis, characterization, and application of this and related molecules in drug
discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Methyl-2-(piperidin-2-
yl)oxazole. These predictions are derived from the analysis of substituent effects on the
piperidine and oxazole ring systems, drawing upon extensive literature data for similar chemical
environments.

Table 1: Predicted *H NMR Spectral Data
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Proton Assignment Pr(?dicted Chemical Predicted Multiplicity Predicted Coupling
Shift (8, ppm) Constant (J, Hz)
Oxazole-H5 7.0-7.2 S -
Piperidine-H2 48-5.0 m -
Piperidine-NH 2.5-4.0 (broad) s -
Piperidine-H6 (eq) 3.1-33 m -
Piperidine-H6 (ax) 26-28 m -
Oxazole-CHs 22-24 S -
Piperidine-H3, H4,H5 1.4-1.9 m -

Table 2: Predicted 13C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (5, ppm)
Oxazole-C2 160 - 165

Oxazole-C4 135-140

Oxazole-C5 120 - 125

Piperidine-C2 55-60

Piperidine-C6 45 - 50

Piperidine-C3 30-35

Piperidine-C4 25-30

Piperidine-C5 20-25

Oxazole-CHs 10-15

Table 3: Predicted Infrared (IR) Absorption Bands
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Predicted Wavenumber

Functional Group Intensity
(cm~)

N-H Stretch (Piperidine) 3300 - 3500 Medium, Broad

C-H Stretch (sp?® CH2) 2850 - 2960 Strong

C-H Stretch (sp2 CHs, =CH) 3000 - 3100 Medium

C=N Stretch (Oxazole) 1640 - 1670 Medium

C=C Stretch (Oxazole) 1580 - 1620 Medium

C-O-C Stretch (Oxazole) 1050 - 1150 Strong

C-N Stretch (Piperidine) 1180 - 1250 Medium

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z Proposed Fragment Fragmentation Pathway
166 [M]*+ Molecular lon

Loss of methyl radical from the
151 [M - CHs]* _

oxazole ring

Cleavage of the bond between
84 [CsHioN]* the piperidine and oxazole

rings

a-cleavage of the piperidine
83 [CsHaN]* )

ring

Fragment corresponding to the
82 [CsHaNOJ*

4-methyloxazole moiety

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4-Methyl-2-

(piperidin-2-yl)oxazole.
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2.1. Synthesis of 4-Methyl-2-(piperidin-2-yl)oxazole

A potential synthetic route to the title compound involves the reaction of N-protected piperidine-
2-carboxylic acid with a propargylamine derivative to form an intermediate, which then
undergoes cyclization to the oxazole ring. A final deprotection step would yield the target
molecule. The van Leusen oxazole synthesis is another viable method, where
tosylmethylisocyanide (TosMIC) reacts with an appropriate aldehyde.[1]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent will depend on the
solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal
standard (0 ppm).

¢ Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition:

o Pulse sequence: Standard single-pulse experiment.

o Spectral width: Approximately 16 ppm.

o Acquisition time: 2-4 seconds.

o Relaxation delay: 1-5 seconds.

o Number of scans: 16-64, depending on the sample concentration.

e 13C NMR Acquisition:

o Pulse sequence: Proton-decoupled single-pulse experiment.

o Spectral width: Approximately 220 ppm.

o Acquisition time: 1-2 seconds.
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o Relaxation delay: 2-5 seconds.

o Number of scans: 1024 or more, as 3C has a low natural abundance.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing to the internal
standard. For more complex spectra, 2D NMR experiments like COSY, HSQC, and HMBC
can be employed to aid in structural elucidation.[2][3]

2.3. Infrared (IR) Spectroscopy
e Sample Preparation:

o Thin Film (for oils or low-melting solids): Place a drop of the neat compound between two
salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

o KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with
approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture
into a transparent pellet using a hydraulic press.

o Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCls, CS2) and
place the solution in a liquid cell.[4][5]

e Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition:

[e]

Scan range: 4000-400 cm~1.

Resolution: 4 cm~—1.

o

Number of scans: 16-32.

[¢]

[¢]

Acquire a background spectrum of the empty sample holder (or pure solvent/KBr pellet)
before running the sample spectrum.
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» Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

2.4. Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[6]

e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition (ESI-MS):

o Infuse the sample solution directly into the ESI source or introduce it via liquid
chromatography (LC-MS).

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o Typical ESI conditions include a capillary voltage of 3-5 kV and a source temperature of
100-150 °C.

o Data Acquisition (EI-MS):
o Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).
o Use a standard electron energy of 70 eV.

e Tandem Mass Spectrometry (MS/MS): To confirm the proposed fragmentation patterns,
perform MS/MS analysis on the molecular ion or other prominent fragment ions. This
involves isolating the ion of interest and subjecting it to collision-induced dissociation (CID) to
observe its daughter ions.[7][8]

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general
workflow for its spectroscopic analysis.
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Caption: Chemical structure of 4-Methyl-2-(piperidin-2-yl)oxazole.
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Caption: General workflow for the spectroscopic analysis of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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